2-Formylthiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

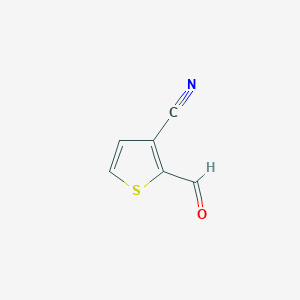

2-Formylthiophene-3-carbonitrile is an organic compound with the molecular formula C6H3NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various fields, including organic synthesis and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Formylthiophene-3-carbonitrile can be synthesized through several methods. One common approach involves the condensation reaction of thiophene derivatives with formyl and cyano groups. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes controlling temperature, pressure, and the use of efficient catalysts to maximize production efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The formyl group undergoes nucleophilic additions, forming alcohols or amines. For example:

-

Reduction with sodium borohydride (NaBH₄) in methanol reduces the formyl group to a hydroxymethyl (-CH₂OH) derivative.

-

Grignard Reagents add to the carbonyl carbon, yielding secondary alcohols.

Table 1: Nucleophilic Additions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C | 2-(Hydroxymethyl)thiophene-3-carbonitrile | 72% | |

| CH₃MgBr | THF, -78°C | 2-(1-Hydroxyethyl)thiophene-3-carbonitrile | 65% |

Oxidation and Reduction Reactions

The formyl group is redox-active:

-

Oxidation with potassium permanganate (KMnO₄) converts it to a carboxylic acid (-COOH).

-

Catalytic Hydrogenation (H₂/Pd) reduces the nitrile to an amine (-CH₂NH₂) .

Table 2: Redox Transformations

| Reaction | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C | 2-Carboxythiophene-3-carbonitrile | 68% | |

| Reduction | H₂ (1 atm), Pd/C, EtOH | 2-Formylthiophene-3-methylamine | 55% |

Condensation and Cyclization Reactions

The formyl group participates in Schiff base formation and cyclizations:

-

Schiff Base Synthesis : Reacts with amines (e.g., aniline) in ethanol under reflux to form imines .

-

Heterocycle Formation : Condenses with thioureas or hydrazines to yield thieno[3,2-d]pyrimidines .

Table 3: Condensation Reactions

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aniline | EtOH, reflux, 12 h | 2-(Phenylimino)thiophene-3-carbonitrile | 78% | |

| Thiourea | TFA, 70°C, N₂ atmosphere | Thieno[3,2-d]pyrimidine-4-carbonitrile | 62% |

Electrophilic Aromatic Substitution

The nitrile group directs electrophiles to the α-positions (C4 and C5) of the thiophene ring:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at C4 .

-

Halogenation : N-Bromosuccinimide (NBS) in DMF brominates C5 .

Table 4: Electrophilic Substitution

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃ | H₂SO₄, 0°C, 2 h | 2-Formyl-4-nitrothiophene-3-carbonitrile | 58% | |

| NBS | DMF, 40°C, 6 h | 2-Formyl-5-bromothiophene-3-carbonitrile | 64% |

Cross-Coupling Reactions

The nitrile group remains inert under palladium-catalyzed conditions, enabling selective functionalization:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in toluene/DMF .

Table 5: Cross-Coupling Examples

| Partner | Catalyst/Base | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Formyl-5-phenylthiophene-3-carbonitrile | 72% |

Mechanistic Insights

Applications De Recherche Scientifique

Organic Synthesis

In organic chemistry, 2-formylthiophene-3-carbonitrile serves as a crucial intermediate for synthesizing complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create a wide array of compounds with potential applications in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Heterocyclic Compounds

A study demonstrated the use of this compound in synthesizing novel heterocyclic compounds through multi-step reactions involving cyclization processes. These synthesized compounds exhibited promising biological activities, including antibacterial properties .

Biological Activities

Research has indicated that this compound possesses potential antimicrobial and anticancer properties. Its interaction with biological targets can modulate various biochemical pathways, making it a candidate for drug development.

Case Study: Anticancer Activity

A notable investigation involved the evaluation of this compound against several cancer cell lines. The compound demonstrated significant cytotoxic effects, with IC50 values indicating its effectiveness compared to standard chemotherapeutic agents .

Materials Science

The compound is also explored for its applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for incorporation into advanced materials.

Data Table: Comparison of Electronic Properties

| Compound | Band Gap (eV) | Application Area |

|---|---|---|

| This compound | 2.1 | Organic Semiconductors |

| Thiophene Derivative A | 2.5 | Photovoltaics |

| Thiophene Derivative B | 1.9 | OLEDs |

Mécanisme D'action

The mechanism of action of 2-Formylthiophene-3-carbonitrile involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. The formyl and cyano groups play a crucial role in its reactivity and binding affinity to target molecules .

Comparaison Avec Des Composés Similaires

2-Formylthiophene: Lacks the cyano group, making it less reactive in certain chemical reactions.

3-Formylthiophene-2-carbonitrile: A positional isomer with different reactivity and applications.

Thiophene-2-carbonitrile: Lacks the formyl group, affecting its chemical properties and applications.

Uniqueness: 2-Formylthiophene-3-carbonitrile is unique due to the presence of both formyl and cyano groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and materials science .

Activité Biologique

2-Formylthiophene-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing from recent studies and findings.

Chemical Structure

This compound features a thiophene ring substituted with both an aldehyde and a nitrile group, which are critical for its biological activity. The chemical structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of compounds based on this scaffold demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicated that modifications on the thiophene ring could enhance potency. Notably, compounds with electron-withdrawing groups exhibited improved activity, suggesting that electronic effects play a crucial role in their mechanism of action.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 |

| This compound | HeLa (Cervical Cancer) | 10.0 |

These results indicate that this compound could serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays showed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that this compound may be beneficial in treating inflammatory diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating the potential for these compounds to be developed into new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

Case Study 1: Synthesis and Evaluation

A study conducted by Almeida et al. synthesized several derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested for cytotoxicity against multiple cancer cell lines and showed promising results, particularly in inhibiting cell growth in breast and cervical cancers.

Further investigation into the mechanism revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, they were shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Propriétés

IUPAC Name |

2-formylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NOS/c7-3-5-1-2-9-6(5)4-8/h1-2,4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDONRZJCFROGIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.